molecular formula C10H8N2 B177411 Benzylmalononitrile CAS No. 1867-37-4

Benzylmalononitrile

Cat. No.: B177411
CAS No.: 1867-37-4
M. Wt: 156.18 g/mol
InChI Key: ODFHXXQVNHHDDG-UHFFFAOYSA-N
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Description

Benzylmalononitrile, also known as 2-phenylpropylinitril, is an organic compound with the chemical formula C10H9N2. It is a versatile compound used in various fields, including pharmaceuticals, specialty chemicals, and perfumery. The compound is characterized by its benzyl group attached to a malononitrile moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylmalononitrile can be synthesized through the Knoevenagel condensation reaction between benzaldehyde and malononitrile. This reaction typically involves the use of a base catalyst, such as piperidine or pyridine, and is carried out in a solvent like ethanol or ethyl acetate. The reaction conditions often include refluxing the mixture at temperatures around 60°C for several hours to achieve high yields .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using solid catalysts like Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts enhance the reaction efficiency and selectivity, making the process more environmentally friendly. The use of glycine or glycerol as combustion fuels in the preparation of these catalysts has been shown to improve their activity and reusability .

Chemical Reactions Analysis

Types of Reactions: Benzylmalononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzylidenemalononitrile.

    Reduction: Various this compound derivatives.

    Substitution: N-benzylidene-amine.

Scientific Research Applications

Benzylmalononitrile finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of benzylmalononitrile involves its interaction with various molecular targets and pathways. For instance, in enzyme assays, it acts as a substrate for soluble methane monooxygenase, leading to the formation of fluorescent products. The compound’s reactivity with primary alkyl amines to form N-benzylidene-amine is another example of its mechanism of action .

Comparison with Similar Compounds

Uniqueness: Benzylmalononitrile is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its applications in enzyme assays and as a precursor for fluorescent dyes further highlight its versatility and importance in scientific research .

Properties

IUPAC Name

2-benzylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFHXXQVNHHDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171932
Record name Malononitrile, benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1867-37-4
Record name 2-(Phenylmethyl)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1867-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.5 Grams of 4-nitrobenzylidenemalononitrile, prepared according to Example 1, was dissolved in 200 milliliters of ethylacetate. To this was added an aqueous solution of 0.54 gram of sodium borohydride in 5 milliliters of water, and the mixture was stirred at ambient temperature for 1/2 hour. The organic layer was separated, using a separatory funnel, and washed three times with water. The organic extract was dried over anhydrous sodium sulfate, and evaporated to dryness. The crude reaction product was crstallized from ethanol to obtain 3.07 grams(67.5% yield) of the product. IR(nujol) analysis showed bands at 3100, 2950-2850, 2250, 1980, 1595, 1505, 1450, 1440, 1370, 1340, 1290, 1175, 1100, 1010, 885, 860, 845, 755 and 710 cm-1. NMR analysis (CDCl3) showed signals at 8.30 (d, 2H, J=7.8 Hz), 7.56 (d, 2H, J=7.8 Hz), 4.05 (t, 1H, J=6.3 Hz) and 3.42 (d, 2H, J=6.3 Hz) ppm. Elemental analysis: C10H7N3O2 requires: C=59.7; H=3.48; N=20.90%. Found: C=59.62; H=3.39; N=20.81%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
67.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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